4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol-2-yloxy group, an azetidine ring, a carbonyl group, and a phenylbenzenesulfonamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . Unfortunately, without specific data, I can’t provide a detailed analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Similar compounds have been involved in reactions such as Mannich reactions .Scientific Research Applications
Photodynamic Therapy Applications
- A newly synthesized zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups demonstrated significant photophysical and photochemical properties, making it suitable for photodynamic therapy applications. Its high singlet oxygen quantum yield and good fluorescence properties indicate its potential as a Type II photosensitizer for cancer treatment (Pişkin et al., 2020).
Antimicrobial and Antiproliferative Properties
- Research on N-ethyl-N-methylbenzenesulfonamide derivatives revealed their effectiveness as antimicrobial and antiproliferative agents. These compounds exhibited potent activity against various human cell lines, highlighting their therapeutic potential in treating microbial infections and proliferative disorders (Abd El-Gilil, 2019).
UV Protection and Antimicrobial Activity for Textiles
- Benzenesulfonamide derivatives were employed in the synthesis of thiazole azodyes, which were then used for dyeing cotton fabrics. The dyed fabrics exhibited UV protection and antimicrobial properties, demonstrating the dual functionality of these compounds in textile applications (Mohamed et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including antimicrobial, antiretroviral, antifungal, and antineoplastic activities . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzothiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biochemical pathways related to their biological activities . For instance, some benzothiazole derivatives have been found to interfere with the synthesis of neurotransmitters, such as acetylcholine .
Result of Action
Some benzothiazole derivatives have been found to exhibit potent growth inhibition properties against various human cancer cell lines . Therefore, it’s plausible that this compound may have similar effects.
Properties
IUPAC Name |
4-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]-N-methyl-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-26(18-7-3-2-4-8-18)33(29,30)20-13-11-17(12-14-20)23(28)27-15-19(16-27)31-24-25-21-9-5-6-10-22(21)32-24/h2-14,19H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZRHJMFKPIPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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